molecular formula C11H12O2 B14136696 Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate

Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate

Cat. No.: B14136696
M. Wt: 176.21 g/mol
InChI Key: JGWJYMSIMJAYCY-UHFFFAOYSA-N
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Description

Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate (CAS 33223-71-1) is a bicyclic compound featuring a cyclobutane ring fused to a benzene ring, with a methyl ester group at the 7-position. Synthesized via palladium-catalyzed C(sp³)-H bond arylation, it is obtained in high yield (93–94%) as a colorless oil . Key characteristics include:

  • Molecular formula: C₁₁H₁₂O₂
  • Molecular weight: 176.22 g/mol
  • 1H NMR: δ 1.69 (s, 3H, CH₃), 3.69 (s, 3H, OCH₃), and aromatic protons at δ 7.10–7.25 .
    This compound serves as a versatile intermediate in organic synthesis, particularly for constructing strained cyclobutarene frameworks.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate

InChI

InChI=1S/C11H12O2/c1-11(10(12)13-2)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3

InChI Key

JGWJYMSIMJAYCY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C21)C(=O)OC

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed C–H Bond Functionalization

The palladium-catalyzed C–H bond arylation method is a cornerstone for synthesizing methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate. This approach leverages transition-metal catalysis to construct the bicyclic core while introducing the methyl carboxylate group in a single pot.

Reaction Setup and Optimization

A representative procedure from Organic Syntheses involves the following steps:

  • Starting Material : A pre-synthesized intermediate derived from methyl 2-(2-chlorophenyl)-2-methylpropanoate.
  • Catalyst System : Palladium(II) acetate (5 mol%) with lithium bis(trimethylsilyl)amide (LiHMDS) as a base.
  • Solvent and Conditions : Reflux in anhydrous tetrahydrofuran (THF) under nitrogen for 12 hours.
  • Workup : Acidic quenching followed by extraction with dichloromethane and drying over magnesium sulfate.

Key parameters affecting yield include catalyst loading (optimal at 5 mol%), temperature (80°C), and stoichiometry of iodomethane (1.2 equivalents). The reaction achieves a product ratio of >20:1 against protodehalogenated byproducts.

Purification and Characterization

Crude product is purified via short-path distillation under reduced pressure (<1 mmHg), yielding a colorless liquid. Structural confirmation is achieved through:

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃) : δ 1.69 (s, 3H, CH₃), 3.05 (d, J = 12 Hz, 1H), 3.69 (s, 3H, OCH₃), 3.72 (d, J = 12 Hz, 1H), 7.10–7.15 (m, 2H, aromatic).
    • ¹³C NMR : Peaks at 170.8 ppm (C=O) and 125–135 ppm (olefinic carbons).
  • Chromatography : Thin-layer chromatography (TLC) in 10% ethyl acetate/cyclohexane (Rf = 0.45).
Table 1: Spectroscopic Data for this compound
Parameter Value/Observation
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
¹H NMR (CDCl₃) δ 1.69 (s), 3.05 (d), 3.69 (s), 7.10–7.15
TLC Rf 0.45 (10% EtOAc/cyclohexane)
Distillation Yield 65–72%

Rhodium-Catalyzed Cyclization Strategies

While palladium-based methods dominate, rhodium catalysis offers complementary pathways. A one-pot cyclization of terminal aryl alkynes using [Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene) generates the bicyclo[4.2.0] framework with high regioselectivity. However, this method requires stringent anhydrous conditions and exhibits lower yields (~50%) compared to palladium systems.

Industrial-Scale Production Considerations

Scaling laboratory synthesis to industrial production necessitates modifications:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times.
  • Catalyst Recycling : Immobilized palladium on silica improves cost efficiency.
  • Solvent Recovery : THF is distilled and reused to minimize waste.

Hydrolytic Derivatization Pathways

The methyl ester group serves as a handle for further functionalization. Hydrolysis with aqueous NaOH (2M) at 60°C yields 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, a precursor for amide or anhydride derivatives.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Preparation Methods
Method Yield (%) Purity (%) Scalability
Pd-Catalyzed Arylation 65–72 >95 High
Rh-Catalyzed Cyclization 48–52 90 Moderate

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate (CAS 35095-07-9)

  • Structure : Lacks the 7-methyl group present in the target compound.
  • Molecular formula : C₁₀H₁₀O₂
  • Molecular weight : 162.19 g/mol .
  • Key differences :
    • Reduced steric hindrance due to the absence of the 7-methyl group.
    • Lower molecular weight and altered reactivity in substitution reactions.
  • Applications : Used in materials science for benzocyclobutene (BCB) polymer precursors .

3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid (CAS 41234-23-5)

  • Structure : Contains methoxy groups at positions 3 and 4 and a carboxylic acid at position 5.
  • Molecular formula : C₁₁H₁₂O₄
  • Molecular weight : 208.21 g/mol .
  • Key differences :
    • Electron-donating methoxy groups enhance aromatic stability.
    • Carboxylic acid functionality increases polarity and solubility in aqueous media.
  • Applications: Potential use in pharmaceutical intermediates due to its acidic moiety .

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl Chloride (CAS 1473-47-8)

  • Structure : Replaces the methyl ester with a reactive acyl chloride group.
  • Molecular formula : C₉H₇ClO
  • Molecular weight : 166.60 g/mol .
  • Key differences :
    • High reactivity toward nucleophiles (e.g., amines, alcohols).
    • Used in Friedel-Crafts acylations and peptide coupling reactions.
  • Applications : Synthesis of aromatic ketones and amides .

Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl Methanesulfonate (CAS 137337-73-6)

  • Structure : Features a methanesulfonate ester at the 7-position.
  • Molecular formula : C₁₀H₁₂O₃S
  • Molecular weight : 212.27 g/mol .
  • Key differences :
    • Sulfonate group acts as a leaving group, facilitating SN2 reactions.
    • Enhanced stability compared to acyl chlorides.
  • Applications : Intermediate in nucleophilic substitution reactions .

7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-ol

  • Structure : Hydroxyl group replaces the methyl ester at position 6.
  • Synthesis : Prepared via Grignard addition to bicyclo[4.2.0]octa-1,3,5-trien-7-one .
  • Key differences :
    • Polar hydroxyl group enables hydrogen bonding.
    • Lower thermal stability compared to ester derivatives.
  • Applications: Potential precursor for ethers or esters via functional group interconversion .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate (33223-71-1) C₁₁H₁₂O₂ 176.22 Methyl ester Cyclobutarene synthesis
Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate (35095-07-9) C₁₀H₁₀O₂ 162.19 Ester BCB polymers
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid (41234-23-5) C₁₁H₁₂O₄ 208.21 Carboxylic acid, methoxy Pharmaceutical intermediates
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride (1473-47-8) C₉H₇ClO 166.60 Acyl chloride Acylation reactions
Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate (137337-73-6) C₁₀H₁₂O₃S 212.27 Methanesulfonate ester Nucleophilic substitutions

Reactivity and Stability Comparisons

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • Methoxy groups (in 3,4-dimethoxy derivatives) stabilize the aromatic ring via resonance, reducing electrophilic substitution reactivity .
    • Acyl chlorides and sulfonate esters are highly reactive toward nucleophiles due to electron-withdrawing effects .
  • Thermal Stability :
    • Esters (e.g., this compound) exhibit higher thermal stability than alcohols or acyl chlorides, making them suitable for high-temperature applications .

Q & A

Basic: What synthetic strategies are employed to synthesize methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate?

Methodological Answer:
The synthesis typically involves cyclization reactions starting from substituted phenylacetic acid derivatives. For example:

  • Step 1: Iodination of 3,4-dimethoxyphenylacetic acid to introduce reactive sites for cyclization.
  • Step 2: Amidation and thermal cyclization under controlled conditions (e.g., 150–200°C) to form the bicyclic core.
  • Step 3: Esterification with methanol in the presence of acid catalysts to introduce the methyl carboxylate group.
    Key intermediates like 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one (analogs) have been synthesized using similar protocols .

Basic: How is the bicyclic structure confirmed experimentally?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is used:

  • NMR Spectroscopy: Distinctive coupling patterns (e.g., 1^1H NMR signals for bridgehead protons at δ 4.2–5.0 ppm with splitting due to restricted rotation).
  • X-ray Diffraction: Resolves bond angles and confirms the bicyclo[4.2.0] framework.
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 190–200 for C12_{12}H14_{14}O2_2) validate the molecular formula .

Advanced: How can stereochemical challenges in synthesizing chiral derivatives be addressed?

Methodological Answer:
Chiral resolution or asymmetric catalysis is critical:

  • Chiral Catalysts: Use (S)-tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole to induce enantioselectivity during reduction or cyclization steps.
  • Kinetic Resolution: Separate enantiomers via chiral HPLC or enzymatic methods.
    For example, (S)-4,5-dimethoxy-1-cyanobenzocyclobutane, a related intermediate, was synthesized with >98% enantiomeric excess using this approach .

Advanced: What computational methods predict the stability and reactivity of this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess strain energy (~25–30 kcal/mol due to the bicyclic system).
  • Frontier Molecular Orbital (FMO) Analysis: Predict regioselectivity in electrophilic substitutions (e.g., higher electron density at C-3 and C-5 positions).
  • MD Simulations: Evaluate thermal stability under synthetic conditions (e.g., 200–300 K) .

Advanced: What pharmacological applications are explored for bicyclo[4.2.0]octa-triene derivatives?

Methodological Answer:
These compounds serve as intermediates in cardiovascular drugs:

  • Ivabradine Analogs: The (7S)-3,4-dimethoxy derivative is a key chiral intermediate in Ivabradine hydrochloride, a sinus node inhibitor .
  • Melatonin Receptor Agonists: N-Alkanoyl-4-methoxy derivatives show controlled release profiles in preclinical studies .

Basic: What safety precautions are recommended during handling?

Methodological Answer:

  • Toxicity Data: LD50_{50} values for related compounds (e.g., 550 mg/kg in mice via intraperitoneal injection) suggest moderate toxicity .
  • Handling Protocols: Use fume hoods, nitrile gloves, and avoid inhalation. Store under inert atmosphere (N2_2) at 2–8°C to prevent decomposition.

Advanced: How can substituents modulate the compound’s electronic properties?

Methodological Answer:
Substituent effects are studied via:

  • Hammett Analysis: Electron-withdrawing groups (e.g., -CN) decrease electron density at the bridgehead, altering reactivity.
  • Comparative Table of Substituent Effects:
Substituent (Position)Effect on ReactivityReference
Methoxy (C-3/C-4)Stabilizes via conjugation
Bromo (C-5)Increases electrophilic substitution
Fluoro (C-4)Reduces ring strain

Advanced: How are conflicting spectral data resolved in structural studies?

Methodological Answer:

  • 2D NMR Techniques: HSQC and HMBC correlate 1^1H and 13^13C signals to resolve overlapping peaks (e.g., distinguishing C-7 methyl from bridgehead carbons).
  • Variable-Temperature NMR: Resolves dynamic effects in rigid bicyclic systems .

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